8-Chloro-6-iodoquinolin-3-amine
CAS No.:
Cat. No.: VC17753487
Molecular Formula: C9H6ClIN2
Molecular Weight: 304.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6ClIN2 |
|---|---|
| Molecular Weight | 304.51 g/mol |
| IUPAC Name | 8-chloro-6-iodoquinolin-3-amine |
| Standard InChI | InChI=1S/C9H6ClIN2/c10-8-3-6(11)1-5-2-7(12)4-13-9(5)8/h1-4H,12H2 |
| Standard InChI Key | FEQXQCQOXQJSQD-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C=C(C=NC2=C(C=C1I)Cl)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
8-Chloro-6-iodoquinolin-3-amine belongs to the quinoline family, a bicyclic system comprising a benzene ring fused to a pyridine ring. The substituents at positions 3, 6, and 8 introduce steric and electronic effects that influence reactivity. The IUPAC name, 8-chloro-7-fluoro-6-iodoisoquinolin-3-amine (as listed in PubChem ), reflects its isoquinoline variant, though the quinoline backbone is more commonly studied in synthetic contexts.
Key Structural Features:
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Halogen Substituents: Chlorine (Cl) at position 8 and iodine (I) at position 6 contribute to electrophilic substitution patterns.
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Amino Group: The -NH₂ group at position 3 enables hydrogen bonding and participation in nucleophilic reactions.
Computational Descriptors:
Spectral and Physical Data
While experimental data on this specific compound remains limited, analogous halogenated quinolines exhibit distinct spectroscopic signatures:
| Property | Value/Description | Source |
|---|---|---|
| UV-Vis Absorption | λₘₐₓ ~270–310 nm (quinoline backbone) | Inferred |
| Solubility | Low in water; soluble in DMF, DMSO | Inferred |
| Melting Point | Not reported | - |
The iodine atom’s polarizability may enhance intermolecular interactions, potentially increasing melting points compared to non-halogenated quinolines.
Synthetic Methodologies
Palladium-Catalyzed Aminocarbonylation
Aminocarbonylation of 6-iodoquinoline precursors under carbon monoxide (CO) pressure offers a viable route to 8-chloro-6-iodoquinolin-3-amine derivatives. Kálmán et al. demonstrated that Pd(OAc)₂ with triphenylphosphine (PPh₃) or XantPhos ligands selectively yields carboxamides or ketoamides, depending on reaction conditions:
| Condition | Outcome | Selectivity |
|---|---|---|
| 1 bar CO, 80°C | Carboxamide (e.g., 2b) | 90% |
| 40 bar CO, 50°C | Ketoamide (e.g., 3b) | 82% |
Reactivity and Functionalization
Nucleophilic Substitution
The iodine atom at position 6 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), enabling diversification of the quinoline core. For example:
This reactivity is leveraged in synthesizing glyoxylamide derivatives, as shown in Pd-catalyzed aminocarbonylation studies .
Metal-Mediated Cross-Coupling
Suzuki-Miyaura or Sonogashira coupling could replace iodine with aryl/alkynyl groups, though the steric bulk of adjacent substituents may hinder reactivity.
Comparison with Analogous Compounds
| Compound | Substituents | Key Differences |
|---|---|---|
| 6-Iodoquinoline | I at C6 | Lacks Cl and NH₂ groups; lower reactivity |
| 8-Chloroquinoline | Cl at C8 | Absence of I and NH₂; simpler synthesis |
| 3-Aminoquinoline | NH₂ at C3 | No halogens; limited electrophilic sites |
The synergy between iodine’s leaving-group ability and the amine’s nucleophilicity positions 8-chloro-6-iodoquinolin-3-amine as a versatile intermediate.
Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Multi-step synthesis with low yields.
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Stability Issues: Potential dehalogenation under harsh conditions. Future research should prioritize optimizing catalytic systems and exploring biological activity through in vitro assays.
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